molecular formula C11H12Br2O5 B14621833 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate CAS No. 60568-32-3

2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate

Katalognummer: B14621833
CAS-Nummer: 60568-32-3
Molekulargewicht: 384.02 g/mol
InChI-Schlüssel: UQPMQYMAYKGTGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate is an organic compound with the molecular formula C11H12Br2O5. This compound is characterized by the presence of two bromine atoms, a benzoate group, and hydroxyethoxy substituents. It is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate typically involves the esterification of 3,5-dibromo-4-hydroxybenzoic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or to convert the ester groups to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, debrominated compounds.

Wissenschaftliche Forschungsanwendungen

2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate involves its interaction with specific molecular targets. The bromine atoms and hydroxyethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: A precursor in the synthesis of 2-Hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate.

    4-[(2-hydroxyethoxy)carbonyl]benzoate: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific combination of bromine atoms and hydroxyethoxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

60568-32-3

Molekularformel

C11H12Br2O5

Molekulargewicht

384.02 g/mol

IUPAC-Name

2-hydroxyethyl 3,5-dibromo-4-(2-hydroxyethoxy)benzoate

InChI

InChI=1S/C11H12Br2O5/c12-8-5-7(11(16)18-4-2-15)6-9(13)10(8)17-3-1-14/h5-6,14-15H,1-4H2

InChI-Schlüssel

UQPMQYMAYKGTGA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Br)OCCO)Br)C(=O)OCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.